

Validating Mcl1-IN-1's Selectivity for Mcl-1: A Comparative Guide

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Compound of Interest

Compound Name: Mcl1-IN-1

Cat. No.: B1676272

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Mcl1-IN-1**'s selectivity for the anti-apoptotic protein Mcl-1 against other notable Mcl-1 inhibitors. The information is presented with supporting experimental data and detailed methodologies to aid in the critical evaluation of this compound for research and development purposes.

Myeloid cell leukemia-1 (Mcl-1) is a key member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to therapy. Consequently, the development of selective Mcl-1 inhibitors is a significant focus in oncology drug discovery. This guide focuses on **Mcl1-IN-1**, a known Mcl-1 inhibitor, and places its selectivity profile in the context of other well-characterized inhibitors.

Comparative Analysis of Mcl-1 Inhibitor Selectivity

The selectivity of an Mcl-1 inhibitor is paramount to minimize off-target effects, particularly against other anti-apoptotic Bcl-2 family members such as Bcl-2 and Bcl-xL. The following table summarizes the binding affinities of **Mcl1-IN-1** and other prominent Mcl-1 inhibitors for various Bcl-2 family proteins. The data is compiled from publicly available literature and vendor-supplied information.

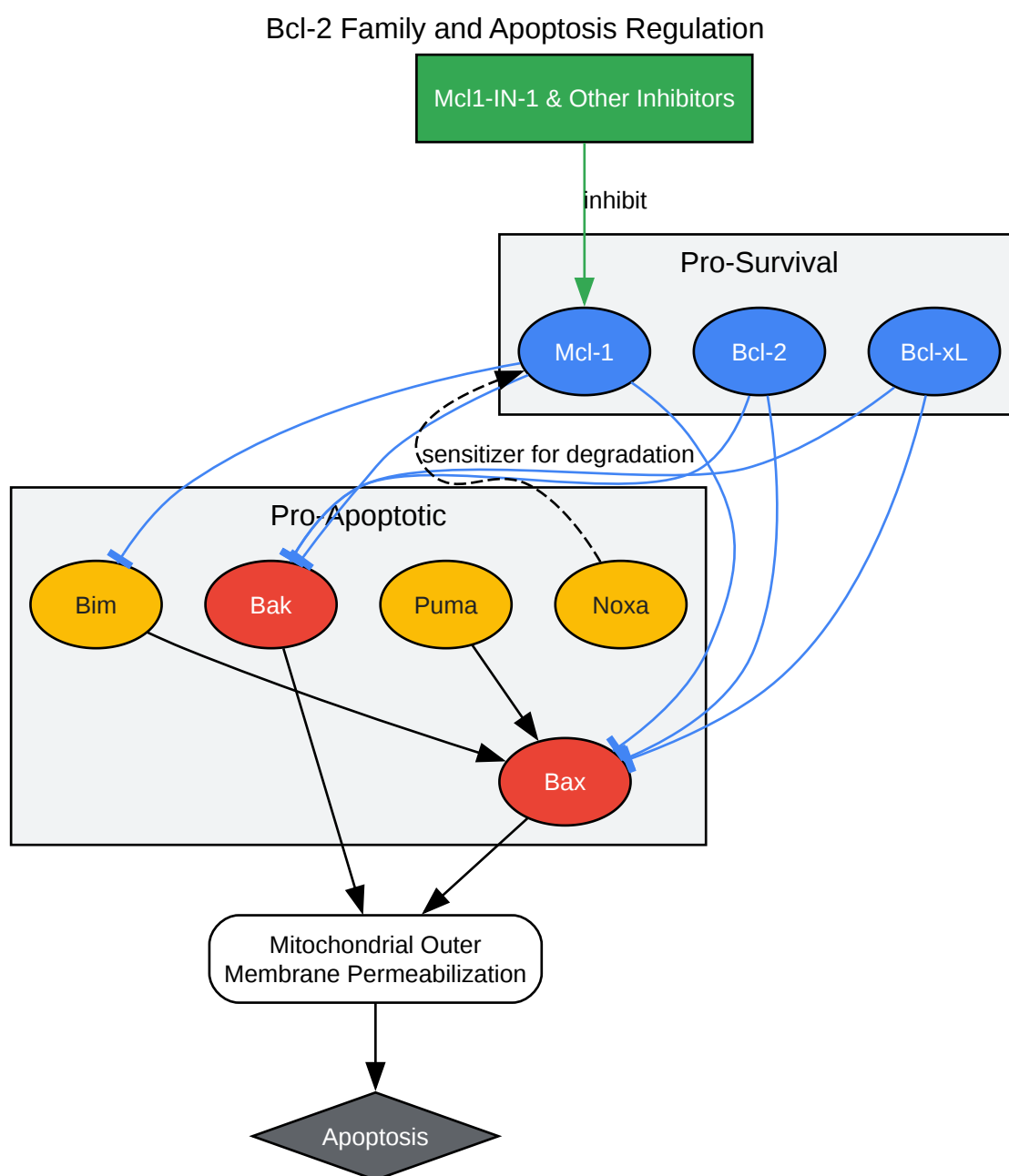
Inhibitor	Mcl-1	Bcl-2	Bcl-xL	Bcl-w	Bfl-1	Data Type	Reference(s)
Mcl1-IN-1	IC50: 2.4 μ M	-	No appreciable inhibition at 100 μ M	-	-	Biochemical Assay	[1]
S63845	Kd: 0.19 nM	No discernible binding	No discernible binding	-	-	Biochemical Assay	
A-1210477	Ki: 0.454 nM	>100-fold selectivity	>100-fold selectivity	>100-fold selectivity	>100-fold selectivity	Biochemical Assay	
VU661013	Ki: 97 pM	Ki: 0.73 μ M	Ki: >40 μ M	-	-	TR-FRET	
AZD5991	IC50: <3.1 nM	>5,000-fold selectivity	>8,000-fold selectivity	-	-	Biochemical Assay	[2]
MIK665 (S64315)	Ki: 1.2 nM	-	-	-	-	Biochemical Assay	
UMI-77	Ki: 490 nM	Selective over other Bcl-2 family members	Selective over other Bcl-2 family members	Selective over other Bcl-2 family members	Selective over other Bcl-2 family members	Biochemical Assay	

Note: "-" indicates that data was not readily available in the public domain. The selectivity of UMI-77 is noted qualitatively in the available literature. For **Mcl1-IN-1**, specific quantitative data against Bcl-2, Bcl-w, and Bfl-1 is not available in the reviewed sources. The primary publication for **Mcl1-IN-1** is "Hydroxyquinoline-derived compounds and analoguing of selective Mcl-1

inhibitors using a functional biomarker" by Richard DJ, et al. (Bioorg Med Chem. 2013 Nov 1;21(21):6642-9), which may contain more detailed selectivity data.[1]

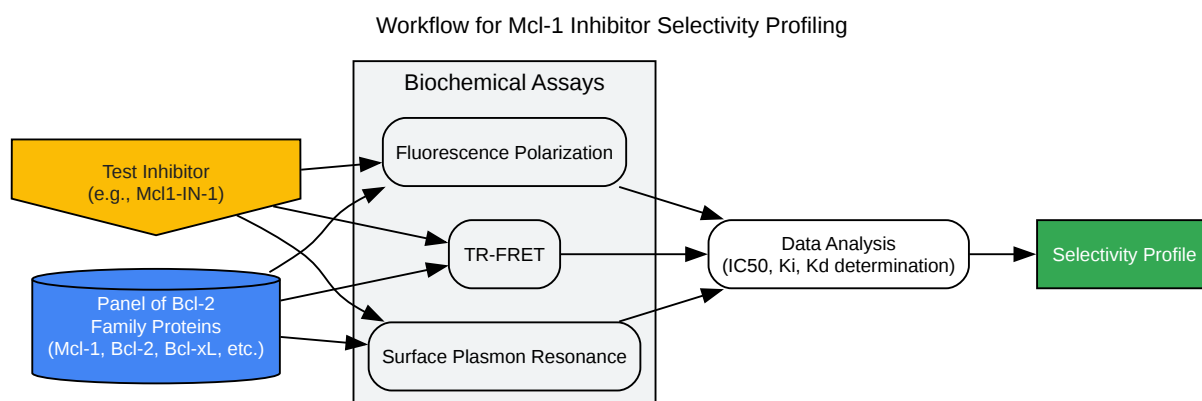
Signaling Pathways and Experimental Workflows

To understand the context of Mcl-1 inhibition and the methods used to validate it, the following diagrams illustrate the Bcl-2 family's role in apoptosis and a typical experimental workflow for assessing inhibitor selectivity.



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Caption: Role of Bcl-2 family proteins in apoptosis and the action of Mcl-1 inhibitors.



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